3-(Phenoxymethyl)oxane
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Overview
Description
3-(Phenoxymethyl)oxane is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of a phenoxymethyl group attached to the oxane ring enhances its chemical versatility, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of phenoxymethyl alcohol derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)oxane undergoes various chemical reactions, including:
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Oxetane oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted oxetanes.
Scientific Research Applications
3-(Phenoxymethyl)oxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)oxane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Oxetane: A simple four-membered cyclic ether without the phenoxymethyl group.
Phenoxymethylpenicillin: An antibiotic with a phenoxymethyl group but a different core structure.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in medicinal chemistry.
Uniqueness: 3-(Phenoxymethyl)oxane stands out due to its combination of the oxetane ring and the phenoxymethyl group, which imparts unique reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(phenoxymethyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
SNOMCMVYBUAPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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